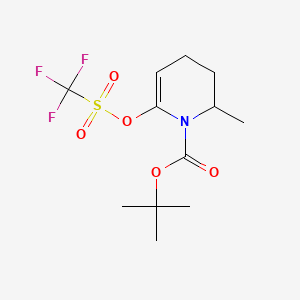
tert-Butyl 2-methyl-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate typically involves multiple steps. One common method includes the reaction of 2-nitropropane with tert-butyl chloroformate to form an intermediate, which is then reacted with 3,4-dihydro-2-methylpyridine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted pyridinecarboxylates .
Applications De Recherche Scientifique
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide: Similar in structure but with different functional groups.
3,4-Dihydro-2H-pyran: Shares the dihydropyran ring but lacks the trifluoromethylsulfonyl group.
Uniqueness
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is unique due to its trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where such properties are desired .
Propriétés
Formule moléculaire |
C12H18F3NO5S |
|---|---|
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-6-5-7-9(21-22(18,19)12(13,14)15)16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XZKVMIXXDPJTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=C(N1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















